4-acetyl-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride 4-acetyl-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1216405-17-2
VCID: VC6144743
InChI: InChI=1S/C22H25N3O3S.ClH/c1-15(26)16-9-11-17(12-10-16)21(27)25(14-6-13-24(2)3)22-23-20-18(28-4)7-5-8-19(20)29-22;/h5,7-12H,6,13-14H2,1-4H3;1H
SMILES: CC(=O)C1=CC=C(C=C1)C(=O)N(CCCN(C)C)C2=NC3=C(C=CC=C3S2)OC.Cl
Molecular Formula: C22H26ClN3O3S
Molecular Weight: 447.98

4-acetyl-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride

CAS No.: 1216405-17-2

Cat. No.: VC6144743

Molecular Formula: C22H26ClN3O3S

Molecular Weight: 447.98

* For research use only. Not for human or veterinary use.

4-acetyl-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride - 1216405-17-2

Specification

CAS No. 1216405-17-2
Molecular Formula C22H26ClN3O3S
Molecular Weight 447.98
IUPAC Name 4-acetyl-N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Standard InChI InChI=1S/C22H25N3O3S.ClH/c1-15(26)16-9-11-17(12-10-16)21(27)25(14-6-13-24(2)3)22-23-20-18(28-4)7-5-8-19(20)29-22;/h5,7-12H,6,13-14H2,1-4H3;1H
Standard InChI Key PYYXGEHRDIHEMQ-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C=C1)C(=O)N(CCCN(C)C)C2=NC3=C(C=CC=C3S2)OC.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzamide core (C₆H₅CONH–) substituted at the nitrogen atom with two distinct groups:

  • A 3-(dimethylamino)propyl chain (–CH₂CH₂CH₂N(CH₃)₂) providing cationic character under physiological conditions.

  • A 4-methoxybenzo[d]thiazol-2-yl heterocycle, where a methoxy group (–OCH₃) occupies the 4-position of the benzothiazole ring . The acetyl group (–COCH₃) at the 4-position of the benzamide enhances steric bulk and may influence binding interactions.

Table 1: Key Physicochemical Data

PropertyValueSource
Molecular FormulaC₂₂H₂₆ClN₃O₃S
Molecular Weight448.0 g/mol
Salt FormHydrochloride
SolubilityNot reported
Melting/Boiling PointNot available

The hydrochloride salt improves aqueous solubility, critical for in vitro assays . The dimethylamino group’s protonation at physiological pH likely enhances membrane permeability.

Applications in Research

Chemical Probes

The compound’s rigidity and heterocyclic architecture make it suitable for:

  • Protein Binding Studies: Fluorescent tagging or SPR analysis to identify cellular targets.

  • Structure-Activity Relationship (SAR): Modifying the acetyl or methoxy groups to optimize potency .

Drug Development

As a lead compound, further derivatization could yield candidates for:

  • Oncology: Targeting HDACs or tyrosine kinases .

  • Neurodegenerative Diseases: Modulating acetylcholine receptors via the quaternary ammonium group.

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